molecular formula C24H23N3O3 B11541639 N-({N'-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B11541639
M. Wt: 401.5 g/mol
InChI Key: CUVWLOJUIQDGBT-YSMPRRRNSA-N
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Description

N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinecarbonyl group, a hydroxy-methylphenyl group, and a diphenylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation of 2-hydroxy-4-methylbenzaldehyde with hydrazinecarboxamide, followed by the reaction with 2,2-diphenylacetyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide: shares similarities with other hydrazine derivatives and diphenylacetamide compounds.

    Amitraz: A related compound used as an insecticide and acaricide.

    Hydrazinecarboxamide derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

The uniqueness of N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-[(2Z)-2-[(2-hydroxy-4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H23N3O3/c1-17-12-13-20(21(28)14-17)15-26-27-22(29)16-25-24(30)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,23,28H,16H2,1H3,(H,25,30)(H,27,29)/b26-15-

InChI Key

CUVWLOJUIQDGBT-YSMPRRRNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N\NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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